N-Isopropylhydrazinecarboxamide

Industrial water treatment Corrosion inhibition Boiler chemistry

N-Isopropylhydrazinecarboxamide (CAS 57930-20-8, C4H11N3O, MW 117.15 g/mol) is an N-substituted hydrazinecarboxamide derivative structurally characterized by an isopropyl group attached to the terminal nitrogen of the semicarbazide scaffold. The compound is commercially available at purity specifications of 95-98%, with predicted physicochemical properties including a boiling point of 249.26°C and melting point of 59.83°C.

Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
CAS No. 57930-20-8
Cat. No. B1589924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylhydrazinecarboxamide
CAS57930-20-8
Molecular FormulaC4H11N3O
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NN
InChIInChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8)
InChIKeyLFKPBYQABCKLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylhydrazinecarboxamide (CAS 57930-20-8) Chemical Classification and Procurement Baseline


N-Isopropylhydrazinecarboxamide (CAS 57930-20-8, C4H11N3O, MW 117.15 g/mol) is an N-substituted hydrazinecarboxamide derivative structurally characterized by an isopropyl group attached to the terminal nitrogen of the semicarbazide scaffold [1]. The compound is commercially available at purity specifications of 95-98%, with predicted physicochemical properties including a boiling point of 249.26°C and melting point of 59.83°C . It serves as a synthetic building block in pharmaceutical intermediate preparation and as a functional additive in industrial oxygen scavenging formulations [2][3].

Why Generic Substitution of N-Isopropylhydrazinecarboxamide (CAS 57930-20-8) Is Scientifically Unjustified


Hydrazinecarboxamide derivatives exhibit widely divergent performance characteristics that preclude simple in-class substitution. N-Alkyl substitution at the terminal nitrogen fundamentally alters both the electronic environment of the hydrazine moiety and steric accessibility for downstream coupling reactions [1]. In industrial oxygen scavenger applications, the alkyl substituent determines the temperature range of catalytic activation and corrosion reduction efficacy [2]. The isopropyl substituent of N-Isopropylhydrazinecarboxamide confers distinct physical properties—including melting point (59.83°C) and boiling point (249.26°C)—that directly influence handling protocols, storage conditions, and reaction compatibility relative to methyl, ethyl, or phenyl-substituted analogs [3].

Quantitative Differentiation Evidence for N-Isopropylhydrazinecarboxamide (CAS 57930-20-8)


Industrial Oxygen Scavenger Performance: N-Isopropylhydrazinecarboxamide as a Preferred Material

N-Isopropylhydrazinecarboxamide (4-isopropyl semicarbazide) is explicitly identified as a preferred material for oxygen scavenging in aqueous industrial systems, alongside only three other semicarbazide derivatives: 4-phenyl semicarbazide, 4,4-diethyl semicarbazide, and carbazoyl morpholine [1]. This preferential classification is based on the compound's effectiveness in reducing general corrosion rates across the full temperature range to which boiler water is typically subjected [1][2]. Unlike many alternative oxygen scavengers that require operation above 400°F for catalytic activity, semicarbazide compounds including N-isopropylhydrazinecarboxamide can function with catalyst assistance below this temperature threshold [1].

Industrial water treatment Corrosion inhibition Boiler chemistry

Hydrazinecarboxamide Scaffold: Antimicrobial Activity Structure-Activity Relationship (SAR) Data

In a comprehensive review of hydrazinecarboxamide (semicarbazide) derivatives as antimicrobial agents, the 4-isopropylphenyl-substituted hydrazinecarboxamide demonstrated the highest activity against all three nontuberculous mycobacteria (NTM) strains tested, with a minimum inhibitory concentration (MIC) of 8-32 μM [1]. This represents class-level SAR evidence that an isopropyl substituent on the hydrazinecarboxamide scaffold can confer superior antimicrobial activity against clinically relevant mycobacterial strains, including isoniazid (INH)-resistant isolates [1]. The data establishes a precedent for the isopropyl moiety as an activity-enhancing substitution on the hydrazinecarboxamide core.

Antimicrobial agents Nontuberculous mycobacteria Structure-activity relationship

Synthetic Utility: N-Isopropylhydrazinecarboxamide as a Reactive Intermediate for Acylation Reactions

N-Isopropylhydrazinecarboxamide contains a reactive hydrazine NH2 group capable of undergoing acylation with carboxylic acid derivatives to form substituted hydrazinecarboxamides. This reactivity is documented in the synthesis of 2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide, where N-isopropylhydrazinecarboxamide reacts with an intermediate ester under controlled conditions to yield the final product [1][2]. The isopropyl substitution provides steric and electronic differentiation from unsubstituted hydrazinecarboxamide (semicarbazide, MW 75.07 g/mol), which has different solubility and handling characteristics . The increased molecular weight and altered polarity of N-isopropylhydrazinecarboxamide (MW 117.15 g/mol) versus unsubstituted semicarbazide (MW 75.07 g/mol) represents a 56% mass difference that affects stoichiometric calculations and product isolation strategies [3].

Pharmaceutical intermediates Synthetic building block Acylation chemistry

Validated Application Scenarios for N-Isopropylhydrazinecarboxamide (CAS 57930-20-8) Procurement


Industrial Boiler Water Treatment and Corrosion Control Formulations

N-Isopropylhydrazinecarboxamide is established as a preferred oxygen scavenger in aqueous industrial systems requiring corrosion protection. The compound is effective across the full temperature range typical of boiler water applications and can operate below 400°F with catalyst assistance, providing formulation flexibility not available with all semicarbazide derivatives [1][2]. Procurement for industrial water treatment applications is supported by patent-validated preferential classification among semicarbazide oxygen scavengers [1].

Pharmaceutical Intermediate for Hydrazinecarboxamide-Derived Bioactive Compounds

N-Isopropylhydrazinecarboxamide serves as a versatile synthetic building block for the preparation of N,1-disubstituted hydrazinecarboxamides via acylation reactions. The isopropyl substituent confers distinct physicochemical properties (MW 117.15 g/mol, melting point 59.83°C) compared to unsubstituted semicarbazide (MW 75.07 g/mol), enabling alternative synthetic routes and purification strategies [3]. Class-level SAR data indicate that isopropyl-substituted hydrazinecarboxamides can exhibit enhanced antimicrobial activity, supporting the compound's utility as a scaffold for bioactive molecule development [4].

Antioxidant Additive for Functional Fluids and Lubricants

Selected N,1-disubstituted hydrazinecarboxamides demonstrate antioxidant efficacy in organic compounds subject to oxidative degradation, including petroleum fuels and lubricants [5]. The hydrazinecarboxamide class is reported to impart greater color stability compared to previously known alkylated p-phenylenediamine antioxidants at low effective concentrations [5]. N-Isopropylhydrazinecarboxamide, as an N-substituted hydrazinecarboxamide, falls within this functional class and may be procured for antioxidant formulation development in industrial fluids applications [5].

Reference Standard for Analytical Method Development and Structure-Activity Studies

With a defined molecular structure (C4H11N3O), molecular weight (117.15 g/mol), and available purity specifications (95-98%), N-Isopropylhydrazinecarboxamide is suitable as an analytical reference standard for method development, quality control, and structure-activity relationship investigations involving the hydrazinecarboxamide chemotype [3]. The compound's predicted physicochemical properties—including boiling point (249.26°C) and melting point (59.83°C)—provide benchmarks for chromatographic method optimization and identity verification .

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